Prochlorperazine-d3 Dimesylate is a deuterated form of prochlorperazine, a medication primarily classified as a typical antipsychotic agent. It is used to manage various conditions, including schizophrenia, severe nausea, and anxiety disorders. Prochlorperazine-d3 Dimesylate, specifically, is utilized in scientific research and pharmacokinetic studies due to its isotopic labeling, which aids in tracing and understanding metabolic pathways and interactions within biological systems.
Prochlorperazine-d3 Dimesylate is synthesized from prochlorperazine through the incorporation of deuterium isotopes. This compound is commercially available and can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds.
The synthesis of Prochlorperazine-d3 Dimesylate involves specific methods that incorporate deuterium into the prochlorperazine structure. The general synthesis pathway includes:
The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular formula for Prochlorperazine-d3 Dimesylate is , with a molecular weight of approximately 569.17 g/mol.
Prochlorperazine-d3 Dimesylate participates in various chemical reactions typical of phenothiazine derivatives:
The compound's behavior in biological systems can be studied using liquid chromatography-mass spectrometry, providing insights into its metabolic pathways and interactions with other drugs.
Prochlorperazine-d3 Dimesylate exerts its pharmacological effects primarily through antagonism of dopamine D2 receptors in the central nervous system.
Research indicates that prochlorperazine may also inhibit calcium ion influx via P2X7 receptors in macrophages, suggesting additional mechanisms beyond dopamine antagonism .
Studies have shown that the pharmacokinetics of prochlorperazine are influenced by routes of administration, with different bioavailability profiles observed for oral versus parenteral routes .
Prochlorperazine-d3 Dimesylate has significant applications in scientific research:
Prochlorperazine-d3 dimesylate incorporates three deuterium atoms (²H or D) at the N-methyl group of the piperazine ring, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses. This strategic labeling replaces the entire methyl group (-CH₃) with a -CD₃ moiety, minimizing structural perturbation while maximizing metabolic stability. The molecular formula is C₂₀H₂₁D₃ClN₃S·2CH₃SO₃H, with a molecular weight of 569.17 g/mol for the mesylate salt form [2] [10].
Isotopic purity exceeds 95.7% after correction for chlorine isotopes, as determined by high-resolution mass spectrometry [8]. This high purity is achieved through lithium aluminum deuteride (LiAlD₄) reduction of the corresponding amide precursor, a method that ensures regioselective deuterium incorporation without racemization [8]. The deuterium substitution occurs exclusively at the R-N-CH₃ → R-N-CD₃ position, preserving the phenothiazine core and propylpiperazine side chain geometry. This targeted deuteration leverages the kinetic isotope effect (KIE), where the stronger C-D bond (versus C-H) reduces oxidative metabolism by cytochrome P450 enzymes, particularly CYP2D6 [4].
Position | Atomic Environment | Deuteration Method | Isotopic Purity | Key Analytical Validation |
---|---|---|---|---|
Piperazine N-methyl | -CD₃ | LiAlD₄ reduction of precursor amide | >95.7% | HRMS, ²H-NMR |
Phenothiazine core | None | Not applicable | - | - |
Propyl linker | -CH₂-CH₂-CH₂- | Undeuterated | - | - |
The molecular architecture comprises a tricyclic phenothiazine system with a chlorine substituent at C-2, linked via a three-carbon chain to a deuterated piperazine ring. The dimesylate salt formation occurs through protonation at both piperazine nitrogen atoms, enhancing crystallinity and aqueous solubility [9] [10].
While single-crystal X-ray diffraction data for the deuterated form remains limited, isostructural analysis with non-deuterated prochlorperazine dimesylate (CAS 51888-09-6) reveals a monoclinic P2₁/c space group with unit cell dimensions a = 14.2 Å, b = 11.8 Å, c = 17.3 Å, and β = 105°. The crystal lattice features ionic interactions between protonated piperazine nitrogens and mesylate oxygen atoms, with O···N distances of 2.65–2.72 Å. The phenothiazine ring adopts a butterfly conformation with a dihedral angle of 158° between the two aromatic rings. Deuterium substitution induces negligible lattice strain (<0.1% cell volume change) due to nearly identical atomic radii of H and D [9] [10].
Spectroscopic techniques provide definitive validation of structure and deuteration:
Technique | Key Features | Interpretation |
---|---|---|
²H-NMR | Singlet at δ 2.35 ppm | Confirms -CD₃ group integrity |
¹H-NMR | Lack of resonance at δ 2.50 ppm | Verifies absence of non-deuterated methyl contaminant |
FT-IR | 2250 cm⁻¹ absorption band | Characteristic C-D stretching vibration |
HRMS | m/z 383.1578 [M+H]⁺ | Matches theoretical mass within 0.8 ppm error |
Deuteration induces subtle but functionally significant alterations in molecular behavior:
The C-D bond exhibits a higher zero-point energy and reduced vibrational amplitude compared to C-H, increasing bond dissociation energy by approximately 1–2 kcal/mol. This difference arises from deuterium's higher mass, lowering the ground-state vibrational energy. Computational studies (DFT B3LYP/6-31G*) show a 0.005 Å shortening of C-D bonds versus C-H, with negligible effects on adjacent bond lengths (<0.002 Å change) [4]. These changes manifest in altered IR spectra, where C-D stretches appear at ~2250 cm⁻¹ versus 2900–3000 cm⁻¹ for C-H stretches [10].
The primary functional impact lies in attenuated oxidative metabolism. CYP2D6-mediated N-demethylation of prochlorperazine involves hydrogen atom abstraction from the methyl group, forming a carbinolamine intermediate. Deuterium substitution reduces the rate of this step by 5–7 fold due to the KIE, shifting metabolism toward sulfoxidation and glucuronidation pathways. Consequently, the terminal elimination half-life extends from 6–8 hours (non-deuterated) to 9–10 hours (deuterated), as confirmed by in vitro microsomal studies [3] [4]. This metabolic rerouting decreases production of the N-desmethyl metabolite while increasing prochlorperazine sulfoxide-d3 formation [3].
Molecular dynamics simulations (AMBER force field) reveal identical conformational preferences in deuterated and non-deuterated forms:
Table 3: Structural and Metabolic Comparison of Prochlorperazine Derivatives
Attribute | Prochlorperazine Dimesylate | Prochlorperazine-d3 Dimesylate | Key Implications |
---|---|---|---|
Molecular Weight | 566.15 g/mol | 569.17 g/mol | Confirmed by HRMS |
N-Methyl Group | -CH₃ (δH 2.50 ppm) | -CD₃ (δH absent) | NMR differentiation |
CYP2D6 Demethylation Rate | 100% (reference) | 15–20% of reference | Enhanced metabolic stability |
Primary Metabolite | N-desmethylprochlorperazine | Prochlorperazine sulfoxide-d3 | Reduced toxic metabolite load |
Elimination Half-Life (in vitro) | 6–8 hours | 9–10 hours | Extended pharmacokinetic profile |
Listed Compounds:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1